5-(Dianilinomethylene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
5-(Dianilinomethylene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one is a complex organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure This particular compound is characterized by its unique structure, which includes a dianilinomethylene group and a phenyl group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dianilinomethylene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of aniline derivatives with appropriate precursors under controlled conditions. One common method involves the reaction of aniline with benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Dianilinomethylene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted imidazole derivatives.
Scientific Research Applications
5-(Dianilinomethylene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and as a probe for studying biological pathways.
Medicine: Research has indicated its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-(Dianilinomethylene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazole: Similar in structure but lacks the dianilinomethylene group.
Benzimidazole: Contains a fused benzene ring but differs in the substitution pattern.
4,5-Diphenylimidazole: Similar imidazole core with different substituents.
Uniqueness
5-(Dianilinomethylene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dianilinomethylene group enhances its ability to interact with various molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H18N4O |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
4-hydroxy-N,N',2-triphenyl-1H-imidazole-5-carboximidamide |
InChI |
InChI=1S/C22H18N4O/c27-22-19(25-20(26-22)16-10-4-1-5-11-16)21(23-17-12-6-2-7-13-17)24-18-14-8-3-9-15-18/h1-15,27H,(H,23,24)(H,25,26) |
InChI Key |
ROKOFFQDAZRJAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N2)C(=NC3=CC=CC=C3)NC4=CC=CC=C4)O |
Origin of Product |
United States |
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